molecular formula C9H10O3S B14027677 2-Methoxy-3-(methylthio)benzoic acid

2-Methoxy-3-(methylthio)benzoic acid

Cat. No.: B14027677
M. Wt: 198.24 g/mol
InChI Key: XZJXCAAPUAWILV-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a cornerstone of organic and medicinal chemistry. nih.govpreprints.org The foundational benzoic acid structure can be modified with various functional groups to create a vast library of compounds with diverse biological activities. nih.govpreprints.org These derivatives have been explored for a wide range of therapeutic applications, including as local anesthetics and potential anticancer agents. nih.govpharmacy180.comslideshare.net The specific placement and nature of the substituents on the benzene (B151609) ring are crucial in determining the compound's physical, chemical, and biological properties. sarchemlabs.com

The presence of both a methoxy (B1213986) and a methylthio group on the benzoic acid scaffold, as seen in 2-methoxy-3-(methylthio)benzoic acid, provides a unique electronic and steric environment. This distinct substitution pattern influences the molecule's reactivity and its potential interactions with biological targets, making it a valuable subject of study within the broader field of benzoic acid derivatives research.

Historical Perspectives in Chemical Literature of Related Structural Motifs

The study of substituted benzoic acid derivatives has a rich history, dating back to the 19th century. Foundational work on benzoic acid itself began as early as the 16th century. A significant advancement in this area was the synthesis of 4-methoxybenzoic acid (p-anisic acid) in the 19th century, which established methods for introducing methoxy groups onto the benzoic acid framework.

The incorporation of sulfur-containing functional groups, such as the methylthio group, into aromatic systems is a more recent development that arose with the advancement of organosulfur chemistry in the 20th century. The development of metal-catalyzed cross-coupling reactions, such as the Migita coupling first reported in 1978, provided efficient methods for the synthesis of aryl thioethers. thieme-connect.com Further advancements, including copper-catalyzed Ullmann-type couplings, have expanded the toolkit for creating carbon-sulfur bonds in aromatic compounds. thieme-connect.com These historical developments in synthetic methodology have been crucial for accessing complex molecules like this compound.

Overview of Research Trajectories for Aromatic Thioether Carboxylic Acids

Aromatic thioether carboxylic acids represent a significant class of compounds in chemical research. The synthesis of thioethers, in general, is a major focus in the pharmaceutical industry, accounting for a notable percentage of carbon-heteroatom bond-forming reactions. acsgcipr.org Modern synthetic strategies are continually being developed to create these compounds more efficiently, with a focus on novel catalytic routes. acsgcipr.org

The research into aromatic thioether carboxylic acids often explores their potential as building blocks in the synthesis of more complex molecules and their inherent biological activities. The thioether moiety is a key feature in numerous pharmaceutical compounds. rsc.org The development of new synthetic methods, such as those involving the reaction of organic halides with thiourea, aims to overcome the challenges associated with the volatility and unpleasant odor of thiols. taylorandfrancis.com Furthermore, innovative approaches like the decarbonylative synthesis of sulfides from carboxylic acids and thioesters are expanding the possibilities for creating diverse thioether structures. rsc.org

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
IUPAC Name2-methoxy-3-(methylsulfanyl)benzoic acid
CAS Number343331-66-8
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Physical FormSolid
Purity97%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

2-methoxy-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C9H10O3S/c1-12-8-6(9(10)11)4-3-5-7(8)13-2/h3-5H,1-2H3,(H,10,11)

InChI Key

XZJXCAAPUAWILV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1SC)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methoxy 3 Methylthio Benzoic Acid

Established Synthetic Routes to 2-Methoxy-3-(methylthio)benzoic Acid and its Precursors

The synthesis of polysubstituted benzoic acids like this compound relies on a foundation of established organic reactions that allow for the precise installation of functional groups onto the aromatic ring.

Directed Ortho-Metalation Approaches in the Synthesis of Substituted Benzoic Acids

Directed ortho-metalation (DoM) stands out as a powerful strategy for the regioselective functionalization of aromatic compounds. In this approach, a directing group on the aromatic ring guides a strong base to deprotonate a specific ortho-position, creating a carbanion that can then react with an electrophile. The carboxylate group itself can serve as an effective directing group, circumventing the need for protection-deprotection sequences that are often required when using amide directing groups. organic-chemistry.orgacs.org

For the synthesis of precursors to this compound, 2-methoxybenzoic acid is a key starting material. The regioselectivity of its metalation is highly dependent on the base system employed. Treatment with s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) results in deprotonation exclusively at the C-3 position, which is ortho to the carboxylate directing group. nih.govacs.org This generates a lithiated intermediate that can be quenched with an appropriate sulfur electrophile, such as dimethyl disulfide (CH₃SSCH₃), to introduce the methylthio group at the desired position, leading directly to the target compound.

Conversely, using a different base combination, such as n-butyllithium (n-BuLi) with potassium tert-butoxide (t-BuOK), can reverse the regioselectivity, leading to deprotonation at the C-6 position, ortho to the methoxy (B1213986) group. organic-chemistry.orgacs.org This high degree of control makes DoM a versatile tool for accessing specific isomers of substituted benzoic acids. organic-chemistry.org

Alkylation and Arylation Strategies for Introducing Thioether and Methoxy Functionalities

Alkylation and arylation reactions are fundamental for introducing the thioether and methoxy moieties. The introduction of the methylthio group is often achieved through the S-alkylation of a corresponding thiol precursor. jmaterenvironsci.com For instance, a synthetic route could involve the preparation of 3-mercapto-2-methoxybenzoic acid. This intermediate could then be treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield this compound. This nucleophilic substitution reaction is a classic and reliable method for forming thioether bonds.

Multi-Step Synthesis Pathways Involving Reduction and Functional Group Interconversion

Complex molecules often necessitate multi-step synthetic pathways that involve a sequence of reactions, including reductions and functional group interconversions (FGIs). scribd.comlibretexts.org A hypothetical multi-step synthesis of this compound could start from a simpler, commercially available substituted benzene (B151609).

For example, one could begin with 2-methoxy-3-nitrobenzoic acid. The synthesis would proceed through the following steps:

Reduction of the nitro group: The nitro group can be reduced to an amine using various reagents, such as tin(II) chloride or catalytic hydrogenation, to yield 3-amino-2-methoxybenzoic acid.

Diazotization and Sandmeyer reaction: The resulting amino group can be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent treatment with a sulfur-containing reagent, like potassium ethyl xanthate followed by hydrolysis, can introduce a thiol group at the 3-position.

S-methylation: The final step would be the alkylation of the thiol group with a methylating agent, as described previously, to form the target this compound.

Table 1: Illustrative Multi-Step Synthesis Pathway

StepStarting MaterialReagentsIntermediate/ProductTransformation
12-Methoxy-3-nitrobenzoic acidSnCl₂, HCl or H₂, Pd/C3-Amino-2-methoxybenzoic acidNitro Reduction
23-Amino-2-methoxybenzoic acid1. NaNO₂, H₂SO₄ 2. KSCN or similar2-Methoxy-3-thiocyanobenzoic acidDiazotization/Sandmeyer
32-Methoxy-3-thiocyanobenzoic acid1. NaBH₄ or LiAlH₄ 2. H₃O⁺3-Mercapto-2-methoxybenzoic acidThiocyanate Reduction
43-Mercapto-2-methoxybenzoic acidCH₃I, K₂CO₃This compoundS-Alkylation

Novel Synthetic Methodologies and Process Optimization for this compound

While established routes are reliable, modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods. Research into novel methodologies focuses on catalytic systems and advanced strategies for controlling regioselectivity.

Catalytic Approaches in the Formation of Substituted Benzoic Acid Systems

Catalytic methods offer significant advantages, including milder reaction conditions, higher efficiency, and reduced waste. For the synthesis of substituted benzoic acids, catalytic oxidation of the corresponding benzyl (B1604629) alcohols or toluenes is a common approach. researchgate.net For instance, 2-methoxy-3-(methylthio)benzyl alcohol could be oxidized to the target benzoic acid using catalysts such as iron(III) chloride with TBHP/oxone under solvent-free conditions. researchgate.net

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-S bonds. Palladium-catalyzed cross-coupling reactions between an aryl halide or triflate (e.g., 3-bromo-2-methoxybenzoic acid) and a thiol or thiolate salt (e.g., sodium thiomethoxide) provide a direct and highly efficient method for introducing the methylthio group. These catalytic cycles are often tolerant of a wide range of functional groups, minimizing the need for protecting groups.

Furthermore, catalytic hydrogenation plays a role in both the synthesis of precursors and the modification of the final product. Supported ruthenium catalysts, for example, are effective for the hydrogenation of both the aromatic ring and the carboxylic acid group, and the selectivity can be tuned by the choice of solvent and support. cabidigitallibrary.orgresearchgate.net

Regioselective Synthesis Strategies for this compound Isomers

The ability to selectively synthesize one isomer over others is a hallmark of sophisticated synthetic chemistry. As discussed in the context of DoM, the choice of reagents can precisely control the position of functionalization on the 2-methoxybenzoic acid scaffold. organic-chemistry.org This control is crucial for preparing this compound without contamination from its isomers, such as the 6-(methylthio) derivative.

The regioselectivity is dictated by the relative directing power of the substituents already present on the ring. The carboxylate group and the methoxy group both act as ortho-directing groups in metalation. The outcome of the reaction depends on which group's directing effect dominates under the specific reaction conditions. The use of s-BuLi/TMEDA favors deprotonation at the site ortho to the stronger directing group, the carboxylate, leading to substitution at C-3. nih.gov In contrast, the n-BuLi/t-BuOK system favors deprotonation at C-6, ortho to the methoxy group. acs.org This switch in regioselectivity provides a powerful tool for synthetic chemists to access different isomers from a common precursor.

Table 2: Regioselective Metalation of 2-Methoxybenzoic Acid

Reagent SystemPosition of DeprotonationResulting Product after Quenching with (CH₃S)₂Reference
s-BuLi / TMEDAC-3 (ortho to -COOH)This compound organic-chemistry.org, nih.gov
n-BuLi / t-BuOKC-6 (ortho to -OCH₃)2-Methoxy-6-(methylthio)benzoic acid organic-chemistry.org, acs.org

Green Chemistry Principles in the Synthesis of this compound

The synthesis of substituted benzoic acids, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. scribd.comwjpmr.com Traditional synthetic routes often involve multi-step processes with stoichiometric reagents and volatile organic solvents, leading to significant environmental impact. Modern approaches focus on creating more sustainable pathways.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or recyclable solvents such as glycerol (B35011) is a primary goal. brazilianjournals.com.br For transformations like the oxidation of a precursor aldehyde, protocols using water as the solvent in the presence of a catalyst have been developed, significantly reducing the environmental footprint. mdpi.com

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems minimizes waste. For instance, the oxidation steps in the synthesis could employ catalysts that can be recovered and reused, rather than single-use oxidizing agents. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. This involves choosing reactions that generate minimal byproducts. scribd.comwjpmr.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net Similarly, solar-driven electrochemical processes represent a frontier in sustainable chemical production, offering a way to synthesize benzoic acid derivatives using renewable energy. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent medium, where feasible, eliminates solvent-related waste and purification challenges. epa.gov For example, solvent-free esterification of benzoic acids has been achieved using solid acid catalysts. ijstr.org

By integrating these principles, the synthesis of this compound can be made more economically viable and environmentally responsible.

Derivatization and Chemical Functionalization of this compound

The presence of three distinct functional groups—a carboxylic acid, a methoxy group, and a methylthio group—on the aromatic ring makes this compound a rich substrate for a wide range of chemical transformations.

Oxidation Reactions of the Methylthio Moiety to Sulfoxides and Sulfones

The methylthio (-SCH₃) group is readily susceptible to oxidation, allowing for the selective formation of the corresponding sulfoxide (B87167) and sulfone. The degree of oxidation can be controlled by the choice of oxidant and reaction conditions. researchgate.net

Selective Oxidation to Sulfoxide: To achieve selective oxidation to the sulfoxide, milder oxidizing agents or a controlled stoichiometry of a stronger oxidant is required. Hydrogen peroxide (H₂O₂) is a common "green" oxidant for this purpose, often used in conjunction with a catalyst to enhance selectivity and reaction rates. mdpi.com Transition-metal-free systems, for instance using H₂O₂ in glacial acetic acid, can provide excellent yields of sulfoxides while minimizing over-oxidation to the sulfone. mdpi.com Another approach involves using molecular oxygen (O₂) or air as the terminal oxidant, which is economically and environmentally advantageous. mdpi.com

Oxidation to Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄) or using more than two equivalents of meta-chloroperoxybenzoic acid (mCPBA) can effectively convert the sulfide (B99878) directly to the sulfone. organic-chemistry.orggoogle.com The chemoselectivity between sulfoxide and sulfone formation can sometimes be controlled by temperature. organic-chemistry.org

Table 1: Oxidation of the Methylthio Group
ProductReagents and ConditionsKey FeaturesReference
2-Methoxy-3-(methylsulfinyl)benzoic acid (Sulfoxide)H₂O₂ (1 equiv.), Acetic Acid, Room TemperatureGreen, transition-metal-free, high selectivity. mdpi.com
2-Methoxy-3-(methylsulfinyl)benzoic acid (Sulfoxide)O₂/Air, Catalyst (e.g., NaNO₂/Br₂), Room TemperatureUses air as a sustainable oxidant, mild conditions. mdpi.com
2-Methoxy-3-(methylsulfonyl)benzoic acid (Sulfone)H₂O₂ (>2 equiv.), Catalyst (e.g., silica-based tungstate)Controlled by oxidant stoichiometry. organic-chemistry.org
2-Methoxy-3-(methylsulfonyl)benzoic acid (Sulfone)KMnO₄Strong, common oxidizing agent. organic-chemistry.org

Modifications of the Carboxylic Acid Functionality (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group is a cornerstone for derivatization, enabling the synthesis of esters, amides, and alcohols. wikipedia.org

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The classic Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). researchgate.net Greener alternatives include using solid acid catalysts like modified montmorillonite (B579905) clay, which facilitates the reaction under solvent-free conditions and allows for easy catalyst recovery. epa.govijstr.org

Amidation: The formation of an amide requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods involve converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an amine. wikipedia.org Alternatively, direct amidation can be achieved using coupling agents or catalytic methods that avoid the formation of stoichiometric byproducts. ibs.re.krsciepub.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-Methoxy-3-(methylthio)benzyl alcohol. This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose. quora.com Other reagents like diborane (B8814927) (B₂H₆) or diisobutylaluminium hydride (DIBAL-H) can also be used. wikipedia.orgyoutube.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. quora.com

Table 2: Modifications of the Carboxylic Acid Group
TransformationProductTypical ReagentsReference
EsterificationMethyl 2-methoxy-3-(methylthio)benzoateMethanol (CH₃OH), H₂SO₄ (catalyst) researchgate.net
Amidation2-Methoxy-N-methyl-3-(methylthio)benzamide1. SOCl₂ or coupling agent; 2. Methylamine (CH₃NH₂) wikipedia.org
Reduction(2-Methoxy-3-(methylthio)phenyl)methanolLithium aluminum hydride (LiAlH₄) quora.com

Electrophilic Aromatic Substitution Reactions on the Core Structure

Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene ring. The outcome of such reactions on this compound is governed by the combined directing effects of the three existing groups. chemistrytalk.org

Directing Effects of Substituents:

-OCH₃ (Methoxy): A strongly activating, ortho-, para-director due to its ability to donate electron density by resonance. libretexts.orgorganicchemistrytutor.com

-SCH₃ (Methylthio): An activating, ortho-, para-director, also through resonance donation.

-COOH (Carboxylic Acid): A deactivating, meta-director because it withdraws electron density from the ring. organicchemistrytutor.com

The positions available for substitution are C4, C5, and C6. The powerful activating effects of the methoxy and methylthio groups will dominate the deactivating effect of the carboxylic acid group, directing incoming electrophiles to the ortho and para positions relative to themselves. uomustansiriyah.edu.iq

Regioselectivity:

The -OCH₃ group at C2 directs to its para position (C5).

The -SCH₃ group at C3 directs to its ortho position (C4) and its para position (C6).

Therefore, electrophilic attack is most likely to occur at positions C4, C5, and C6. The precise distribution of products would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For many EAS reactions, a mixture of isomers is expected, with substitution at C5 and C6 often being favored.

Nucleophilic Aromatic Substitution Pathways Involving the Methoxy Group

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. fiveable.me For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In the case of this compound, the ring is substituted with two electron-donating groups (-OCH₃, -SCH₃) and only a moderately deactivating group (-COOH). This makes the ring electron-rich and thus deactivated towards nucleophilic attack. youtube.com Consequently, the direct displacement of the methoxy group via a standard SNAr mechanism is highly unfavorable.

Specialized conditions, such as those involving organometallic reagents or transition-metal catalysis, would be required to achieve substitution at this position, and such reactions are not considered conventional SNAr pathways. Recent research has explored protocols for the amination of methoxy arenes using reagents like sodium hydride-iodide composites, but these are not standard SNAr conditions and their applicability to this specific substrate would require experimental validation. ntu.edu.sg

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 3 Methylthio Benzoic Acid

Mechanistic Investigations of Electrophilic and Nucleophilic Reactions of the Compound

Electrophilic Aromatic Substitution:

The mechanism for electrophilic aromatic substitution reactions, such as nitration or halogenation, proceeds through a two-step process. Initially, the electrophile attacks the π-electron system of the benzene (B151609) ring to form a positively charged carbocation intermediate, known as a benzenonium ion. This step is typically the rate-determining step. In the second, faster step, a proton is abstracted from the benzenonium ion, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

Nucleophilic Reactions:

Nucleophilic attack can occur at several sites within the 2-Methoxy-3-(methylthio)benzoic acid molecule. The carbonyl carbon of the carboxyl group is electrophilic and can be attacked by nucleophiles. For instance, in the presence of an alcohol and an acid catalyst, the compound can undergo esterification. The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the corresponding ester.

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is also a possibility, particularly if a suitable leaving group is present. However, this type of reaction generally requires harsh conditions unless the ring is activated by strong electron-withdrawing groups. researchgate.net

Role of Substituents (Methoxy, Methylthio, Carboxyl) on Reaction Selectivity and Kinetics

The directing effects of the substituents on the benzene ring determine the position of substitution in electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. stackexchange.comquora.com The methylthio group is also an activating, ortho-, para-directing group, though its activating effect is generally less pronounced than that of the methoxy group. pearson.com The carboxyl group, being an electron-withdrawing group, is a meta-director. quora.com

In this compound, the positions ortho and para to the activating methoxy and methylthio groups will be electronically enriched and thus more susceptible to electrophilic attack. The carboxyl group will direct incoming electrophiles to the meta position. The interplay of these directing effects will determine the final product distribution.

SubstituentElectronic EffectEffect on Reactivity (Electrophilic Substitution)Directing Effect
-OCH3 (Methoxy)Electron-donating (Resonance)ActivatingOrtho, Para
-SCH3 (Methylthio)Electron-donating (Resonance)ActivatingOrtho, Para
-COOH (Carboxyl)Electron-withdrawing (Inductive and Resonance)DeactivatingMeta

Reaction Pathways in the Formation of Advanced Intermediates and Target Molecules

Substituted benzoic acids like this compound are valuable intermediates in organic synthesis. google.comwikipedia.org The functional groups present on the molecule can be modified to create more complex structures.

For example, the carboxyl group can be converted into an acid chloride, which is a more reactive intermediate. This can be achieved by reacting the benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acid chloride can then be used in a variety of reactions, such as Friedel-Crafts acylation, to form new carbon-carbon bonds.

The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or a peroxy acid. These oxidized sulfur functionalities can alter the electronic properties of the molecule and serve as handles for further synthetic transformations.

Thermal and Photochemical Reactivity of this compound

Thermal Reactivity:

Substituted benzoic acids can undergo decarboxylation upon heating, although this often requires high temperatures. nih.govresearchgate.net The thermal stability of this compound will depend on the strength of the bond between the carboxyl group and the benzene ring. The presence of the methoxy and methylthio groups may influence this stability. Studies on other substituted benzoic acids have shown that they can sublime before melting and that their decomposition can be complex. akjournals.com For instance, benzoic acid itself has been shown to decompose at temperatures around 475-499 °C. researchgate.net The degradation of some benzoic acid derivatives has been observed to increase with rising temperature. nih.gov

Photochemical Reactivity:

Theoretical and Computational Chemistry Investigations of 2 Methoxy 3 Methylthio Benzoic Acid

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are instrumental in elucidating the three-dimensional structure and conformational possibilities of 2-Methoxy-3-(methylthio)benzoic acid. These computational approaches allow for a detailed examination of the molecule's geometric parameters and the subtle interplay of internal forces.

Geometry Optimization and Conformational Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable geometric arrangement of atoms in a molecule, known as geometry optimization. For substituted benzoic acids, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state.

The conformation of this compound is largely dictated by the orientation of the methoxy (B1213986), methylthio, and carboxylic acid groups attached to the benzene (B151609) ring. The rotation around the C-O bond of the methoxy group and the C-S bond of the methylthio group, as well as the C-C bond connecting the carboxyl group to the ring, gives rise to various possible conformers. Computational scans of the potential energy surface (PES) can identify the most stable conformers and the energy barriers between them. nih.gov For many ortho-substituted benzoic acids, the planar conformation is often destabilized by steric hindrance, leading the substituent groups to twist out of the plane of the aromatic ring. stackexchange.com

Intramolecular Interactions, including Hydrogen Bonding and Steric Effects

The proximity of the substituents on the aromatic ring in this compound leads to significant intramolecular interactions that govern its preferred conformation and reactivity.

Steric Effects: The presence of three adjacent substituents on the benzene ring introduces considerable steric strain. The bulky methylthio group at the 3-position and the methoxy group at the 2-position crowd the carboxylic acid group. This steric hindrance, often termed the "ortho effect," can force the carboxylic acid group to rotate out of the plane of the benzene ring to minimize repulsive interactions. stackexchange.comuky.edu This twisting disrupts the π-conjugation between the carboxyl group and the aromatic ring, which in turn affects the electronic properties and acidity of the molecule. stackexchange.com

Electronic Structure and Reactivity Descriptors

The electronic characteristics of a molecule are fundamental to understanding its chemical reactivity. Computational methods provide a suite of descriptors that quantify these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity for the molecule to donate electrons to an electrophile. taylorandfrancis.com

LUMO: This is the innermost orbital without electrons and serves as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com DFT calculations are commonly used to compute these orbital energies and the resulting energy gap. acs.orgacs.org

Table 1: Illustrative Frontier Molecular Orbital Energies
ParameterSymbolSignificanceExample Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMOElectron-donating ability-6.8 eV
Lowest Unoccupied Molecular Orbital EnergyELUMOElectron-accepting ability-2.5 eV
HOMO-LUMO Energy GapΔEChemical reactivity and stability4.3 eV

Note: The values presented are representative examples for substituted benzoic acids and are used for illustrative purposes.

Electrostatic Potential and Charge Distribution Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of reactive sites. semanticscholar.org

Electron-rich regions (Negative Potential): These areas, typically colored red or yellow, indicate a surplus of electrons and are susceptible to electrophilic attack. In this compound, these regions are expected around the electronegative oxygen atoms of the carboxyl and methoxy groups. researchgate.netyoutube.com

Electron-deficient regions (Positive Potential): These areas, shown in blue, have a relative lack of electrons and are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid is a prominent site of positive potential. youtube.comactascientific.com

Neutral regions: Green areas represent regions of near-neutral electrostatic potential.

The MEP map provides a clear picture of the molecule's polarity and helps identify sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Global and Local Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity. It is calculated as η ≈ (ELUMO - EHOMO) / 2. actascientific.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), "soft" molecules have a small HOMO-LUMO gap and are more reactive. actascientific.com

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ ≈ -(EHOMO + ELUMO) / 2. actascientific.com

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, measuring its electrophilic character. researchgate.net It is defined as ω = χ² / (2η). A high electrophilicity index indicates a strong electrophile. actascientific.comresearchgate.net

These descriptors provide a powerful framework for comparing the reactivity of different molecules and understanding the electronic factors that drive chemical reactions. researchgate.net

Table 2: Calculated Global Reactivity Descriptors
DescriptorSymbolFormulaSignificance
Chemical Hardnessη(ELUMO - EHOMO) / 2Resistance to change; high value means low reactivity.
Chemical SoftnessS1 / ηPropensity for chemical reactions; high value means high reactivity.
Electronegativityχ-(EHOMO + ELUMO) / 2Electron-attracting power.
Electrophilicity Indexωχ² / (2η)Capacity to accept electrons; a measure of electrophilic nature.

Note: The formulas provided are based on Koopmans' theorem approximations within DFT.

Spectroscopic Simulations and Vibrational Analysis

Spectroscopic simulations are a cornerstone of computational chemistry, providing insights into the vibrational modes of a molecule that are accessible through infrared (IR) and Raman spectroscopy. These simulations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy.

The prediction of IR and Raman vibrational frequencies for this compound would involve optimizing the molecular geometry of the compound at a specific level of theory and basis set, followed by a frequency calculation. The results of this calculation would provide a set of vibrational modes, each with a corresponding frequency and intensity. These predicted spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions.

For similar molecules, such as various substituted benzoic acids, DFT calculations at levels like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable predictions of vibrational spectra researchgate.netresearchgate.net. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods.

A hypothetical table of predicted vibrational frequencies for this compound, based on typical values for related compounds, is presented below.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Predicted IR IntensityPredicted Raman Activity
O-H stretch (Carboxylic Acid)~3500-3300StrongWeak
C-H stretch (Aromatic)~3100-3000MediumStrong
C-H stretch (Methyl)~2980-2850MediumMedium
C=O stretch (Carboxylic Acid)~1720-1680Very StrongMedium
C-C stretch (Aromatic Ring)~1600-1450Medium-StrongStrong
C-O stretch (Methoxy)~1250-1200StrongMedium
C-S stretch (Methylthio)~700-600MediumStrong

Note: This table is illustrative and not based on actual computed data for this compound.

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts (¹H and ¹³C) researchgate.net. These calculations provide theoretical chemical shift values that can be compared to experimental NMR spectra to confirm the structure of a compound.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing/donating nature of the methylthio group, as well as their positions on the benzoic acid scaffold.

Below is a hypothetical table of predicted NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
COOH10.0 - 12.0
Ar-H7.0 - 8.0
OCH₃3.8 - 4.0
SCH₃2.4 - 2.6

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O165 - 175
Ar-C (Substituted)120 - 160
Ar-CH110 - 135
OCH₃55 - 65
SCH₃15 - 25

Note: This table is illustrative and not based on actual computed data for this compound.

Molecular Dynamics Simulations to Investigate Interactions of the Compound

An MD simulation would typically involve defining a force field that describes the potential energy of the system as a function of the atomic coordinates. The system is then allowed to evolve over time according to the laws of classical mechanics. Analysis of the resulting trajectory can reveal information about hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that govern the behavior of the molecule in its environment. For instance, simulations of similar benzoic acid derivatives have been used to study their interactions in crystalline states and in solution researchgate.net.

Advanced Analytical Methodologies for Studying 2 Methoxy 3 Methylthio Benzoic Acid in Complex Systems

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopy is indispensable for probing the molecular structure of 2-Methoxy-3-(methylthio)benzoic acid. Techniques such as mass spectrometry, nuclear magnetic resonance, and infrared/Raman spectroscopy provide complementary information, enabling a complete characterization of the molecule.

High-Resolution Mass Spectrometry for Compound Characterization and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive characterization of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition. For this compound (C9H10O3S), the theoretical monoisotopic mass is 198.0351 g/mol . HRMS analysis would confirm this exact mass, distinguishing it from other potential isobaric compounds. rsc.org

In a research context, HRMS is invaluable for monitoring the progress of a chemical reaction. By analyzing aliquots from the reaction mixture over time, researchers can track the disappearance of reactants and the formation of the this compound product by observing its precise mass-to-charge ratio (m/z). This allows for reaction optimization and mechanistic studies. The fragmentation pattern observed in the mass spectrum, which details how the molecule breaks apart, provides further structural confirmation. For instance, the fragmentation of benzoic acid derivatives often involves characteristic losses of groups like H₂O, CO, and the carboxylic acid function, providing a fingerprint for the molecular structure. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the three aromatic protons, the methoxy (B1213986) (-OCH₃) group protons, the methylthio (-SCH₃) group protons, and the acidic proton of the carboxylic acid. The chemical shifts and splitting patterns of the aromatic protons are particularly diagnostic for confirming the 1,2,3-substitution pattern on the benzene (B151609) ring. rsc.orgrsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, showing a distinct signal for each unique carbon atom. rsc.org Expected signals would include the carbonyl carbon of the acid, the six distinct aromatic carbons, the methoxy carbon, and the methylthio carbon. np-mrd.org

NMR is exceptionally effective for differentiating between isomers. For example, an isomer such as 4-methoxy-3-(methylthio)benzoic acid would exhibit a completely different set of chemical shifts and coupling constants for its aromatic protons in the ¹H NMR spectrum, allowing for unambiguous distinction. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish direct and long-range correlations between protons and carbons, enabling complete and unequivocal assignment of all signals and final confirmation of the molecular structure. st-andrews.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Polymorphism

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by specific molecular bonds. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. pressbooks.pub These include a very broad O-H stretching band for the carboxylic acid, a strong and sharp C=O (carbonyl) stretching band, C-O stretching bands, and various C-H and C=C stretching bands associated with the aromatic ring and methyl groups. quora.comlibretexts.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. When used together, IR and Raman provide a more complete vibrational profile of the molecule. researchgate.net

A key application of Raman spectroscopy in the solid-state analysis of compounds is the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of this compound would have different crystal lattice structures, leading to distinct differences in the low-frequency (lattice vibration) region of their Raman spectra. This makes Raman an excellent tool for screening and identifying different polymorphic forms, which can have significant impacts on the physical properties of the compound. lbt-scientific.com

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound.

Chromatographic Separations in Synthetic and Biological Contexts

Chromatography is essential for separating this compound from complex mixtures, a critical step for both analysis and purification.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing and purifying non-volatile compounds like this compound from liquid mixtures. For routine analysis of reaction progress or purity assessment, a reverse-phase HPLC (RP-HPLC) method is typically employed. ekb.eg

In this setup, the sample is injected onto a non-polar stationary phase (e.g., a C18 column). A polar mobile phase, often a mixture of water (acidified with formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. usda.gov By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are separated based on their relative polarity. The more polar components elute first, while less polar impurities are retained longer. The separated components are typically detected using a UV detector, as the benzene ring in this compound absorbs UV light. This method is highly effective for determining the purity of a sample and quantifying the amount of product formed in a reaction. Furthermore, by scaling up the process and collecting the eluent at the retention time of the target compound, HPLC can be used for preparative purification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edu However, this compound itself is not sufficiently volatile or thermally stable for direct GC analysis due to its polar carboxylic acid group. jfda-online.com

To overcome this limitation, the compound must first be chemically modified in a process called derivatization. mdpi.com A common approach is silylation, where the acidic proton of the carboxyl group is replaced with a non-polar trimethylsilyl (B98337) (TMS) group. This reaction, often accomplished using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts the benzoic acid into its more volatile and thermally stable TMS ester. mdpi.com

The derivatized sample is then injected into the GC, where it is vaporized and separated from other components in the mixture based on boiling point and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a unique mass spectrum (fragmentation pattern). This spectrum acts as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries. This technique is particularly useful for separating and identifying closely related isomers, as they often yield distinct fragmentation patterns upon derivatization. nih.gov

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While specific crystallographic data for this compound is not publicly available, the structural analysis of closely related substituted benzoic acid derivatives offers significant insights into the expected solid-state conformation and packing of this molecule.

The crystal structures of benzoic acid and its derivatives are often characterized by the formation of centrosymmetric hydrogen-bonded dimers, where the carboxylic acid moieties of two molecules interact via strong O-H···O hydrogen bonds. These dimers then pack in the crystal lattice in a manner influenced by other intermolecular forces, such as van der Waals interactions and, in the case of substituted derivatives, interactions involving the functional groups on the aromatic ring.

For instance, the crystal structure of p-anisic acid (4-methoxybenzoic acid), an isomer of the methoxy-substituted parent structure, has been determined by X-ray diffraction. In its solid state, p-anisic acid molecules form the characteristic hydrogen-bonded dimers. These dimeric units are further organized into a crystalline lattice. The crystallographic parameters for p-anisic acid provide a concrete example of the detailed structural information that can be obtained from such studies.

Table 1: Crystallographic Data for p-Anisic Acid (a representative substituted benzoic acid)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)16.98 ± 0.03
b (Å)10.95 ± 0.02
c (Å)3.98 ± 0.01
β (°)98.67 ± 0.17
Z4
O–H···O distance (Å)2.643
Data sourced from a three-dimensional X-ray study of anisic acid. rsc.org

The study of different polymorphs of substituted benzoic acids, such as m-anisic acid, highlights the sensitivity of the crystal structure to crystallization conditions and the subtle interplay of intermolecular forces. Therefore, a complete understanding of the solid-state structure of this compound and its derivatives would necessitate single-crystal X-ray diffraction analysis to determine its precise molecular conformation and supramolecular assembly.

Applications of 2 Methoxy 3 Methylthio Benzoic Acid As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the methoxy (B1213986), methylthio, and carboxylic acid groups on the aromatic ring of 2-Methoxy-3-(methylthio)benzoic acid provides multiple reactive sites for chemical modification. This versatility allows it to serve as a foundational building block for the elaboration of more complex organic structures.

Role in the Elaboration of Agrochemicals

While direct evidence for the use of this compound in the synthesis of commercial agrochemicals is limited in the available literature, the structural motif is present in related active ingredients. For instance, the closely related compound, 2-methyl-3-methoxybenzoic acid, is a known key intermediate in the synthesis of methoxyfenozide (B170004), a widely used insecticide. Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone (B1671078) agonist, disrupting the molting process in insects. google.combelnauka.bygoogle.comsigmaaldrich.comnih.gov The synthesis of methoxyfenozide from 2-methyl-3-methoxybenzoic acid highlights the importance of this class of substituted benzoic acids in the agrochemical industry. google.com

Theoretically, this compound could be explored as a precursor for novel agrochemicals. The presence of the methylthio group offers a site for oxidation to a sulfoxide (B87167) or sulfone, which can significantly alter the biological activity and physicochemical properties of the resulting molecule.

Table 1: Comparison of this compound and a Related Agrochemical Intermediate

CompoundStructureKnown Application
This compound Potential agrochemical intermediate
2-Methyl-3-methoxybenzoic acid Intermediate for Methoxyfenozide google.com

Utilization in the Preparation of Pharmaceutical Precursors and Analogs

Substituted benzoic acid derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceutical compounds. nih.gov The specific isomer, 2-Methoxy-4-(methylthio)benzoic acid, has been documented as a key intermediate in the preparation of the cardiotonic drugs Sulmazole and Isomazole. researchgate.net These drugs have been investigated for their inotropic and vasodilator activities. The synthesis of these pharmaceuticals demonstrates the utility of the methoxy and methylthio substituted benzoic acid scaffold in creating biologically active molecules. researchgate.net

Given the structural similarities, this compound represents a valuable synthon for the generation of novel pharmaceutical analogs. The carboxylic acid group can be readily converted to esters, amides, or other functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs. nih.gov The methoxy and methylthio groups can also be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Intermediate in the Synthesis of Dyes and Functional Materials

Aromatic carboxylic acids and their derivatives are fundamental building blocks in the synthesis of dyes and functional materials. While specific examples of this compound being used for this purpose are not readily found, related compounds have been employed in the creation of azo dyes. For instance, 2-Methoxy-5-nitroaniline, which shares a similar substitution pattern, is used as a diazo component in the synthesis of monoazo disperse dyes. scialert.net The resulting dyes exhibit a range of colors and are suitable for dyeing synthetic fibers. scialert.net

The structure of this compound suggests its potential as a precursor for novel dyes and functional materials. The aromatic ring can be further functionalized with chromophoric and auxochromic groups to produce a variety of colors. Furthermore, the presence of the sulfur atom in the methylthio group could be exploited to create materials with interesting electronic or optical properties. For example, methoxy- and methylthio-substituted compounds have been used as precursors for Wittig cyclisation reactions to synthesize derivatives of [2.2.2.2]paracyclophanetetraenes, which are structural analogues of poly(p-phenylene vinylene)s (PPVs), a class of conductive polymers. researchgate.net

Development of Novel Derivatization Reagents and Building Blocks

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for analysis by techniques such as chromatography. nih.govcolostate.edubohrium.comnih.govresearchgate.net Carboxylic acids are frequently derivatized to improve their volatility for gas chromatography or to enhance their detection in liquid chromatography. nih.govcolostate.edu

This compound, with its reactive carboxylic acid handle, has the potential to be developed into a novel derivatization reagent. By introducing a suitable reporter group, such as a chromophore or fluorophore, onto the molecule, it could be used to tag other molecules of interest for analytical purposes. The methoxy and methylthio groups can also influence the chromatographic behavior of the resulting derivatives.

Strategies for Chiral Synthesis Utilizing this compound as a Synthon

Chiral synthesis, the synthesis of a single enantiomer of a molecule, is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities. Benzoic acid derivatives can be employed as starting materials or cocrystal building blocks in asymmetric synthesis. acs.orgrsc.org

While there are no specific documented strategies for the chiral synthesis utilizing this compound as a synthon, its structure offers several possibilities. The carboxylic acid group can be used to form diastereomeric salts with a chiral amine, which can then be separated by crystallization. Alternatively, the aromatic ring could be a substrate for asymmetric transformations catalyzed by a chiral catalyst. The development of such strategies would provide access to enantiomerically pure compounds derived from this versatile building block.

Investigations into the Biological and Biochemical Pathways Modulated by 2 Methoxy 3 Methylthio Benzoic Acid and Its Analogs

Mechanisms of Enzyme Inhibition and Modulation

Interaction with Cholinesterases and Related Enzymes

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a critical therapeutic strategy for conditions like Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. Numer nih.govresearchgate.netous studies have demonstrated that benzoic acid derivatives can act as AChE inhibitors.

The nih.govnih.govinhibitory potential of these compounds is highly dependent on the nature and position of substituents on the benzene (B151609) ring. For instance, the presence and location of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups significantly influence binding to the enzyme's active site. Resea nih.govrch on various hydroxybenzoic and methoxybenzoic acids has shown that these molecules can effectively inhibit AChE. Vanil nih.govresearchgate.netlic acid (4-hydroxy-3-methoxybenzoic acid), for example, has demonstrated notable anti-AChE potential.

The nih.govstructure of 2-Methoxy-3-(methylthio)benzoic acid suggests it may also interact with cholinesterases. The methoxy group is known to improve cholinesterase inhibitory activity. The m nih.govethylthio group (-SCH3), being relatively lipophilic, could further influence the compound's ability to bind within the hydrophobic regions of the AChE active site. While direct experimental data for this compound is not available, the established activity of its analogs suggests it is a candidate for cholinesterase inhibition.

Table 1: Cholinesterase Inhibition by Benzoic Acid Analogs

nih.govnih.govresearchgate.netresearchgate.net
CompoundSubstituentsObserved Activity
Vanillic Acid4-hydroxy, 3-methoxyDemonstrated anti-AChE potential.
Syringic Acid4-hydroxy, 3,5-dimethoxyLower inhibitory activity than gallic acid, with hydrogen bonding engaging the oxygen atoms of the methoxy groups.
2,3-dimethoxybenzoic acid2,3-dimethoxyInvestigated as an AChE inhibitor.
Aminobenzoic acid derivativesVariesSome derivatives show high inhibition against AChE and BChE.

Modulation of Proteasome and Autophagy-Lysosome Pathways

The ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP) are two major cellular systems responsible for protein degradation and maintaining cellular homeostasis. The U nih.govnih.govPS primarily degrades short-lived and misfolded proteins, while autophagy is responsible for clearing long-lived proteins, protein aggregates, and damaged organelles. Dysfu nih.govnih.govnction in these pathways is linked to various diseases, including neurodegeneration and cancer.

There is currently no direct scientific literature detailing the effects of this compound on the proteasome or autophagy-lysosome pathways. However, research has shown that other benzoic acid derivatives isolated from natural sources, such as the fungus Bjerkandera adusta, can enhance the activity of both the UPS and the ALP, particularly the activity of cathepsins B and L within the lysosome. For e nih.govxample, 4-hydroxybenzoic acid and its 4-methoxy derivative were found to modulate these pathways. Given nih.gov that some benzoic acid derivatives can influence these critical cellular cleaning systems, it is plausible that this compound could have similar modulatory effects, although this requires experimental verification.

Antioxidant Activity and Associated Mechanisms

Phenolic compounds, including benzoic acid derivatives, are well-known for their antioxidant properties, which allow them to neutralize harmful free radicals and reduce oxidative stress. Oxida nih.govantiox.orgtive stress is implicated in numerous diseases, making antioxidants a key area of research.

#### nih.gov 7.2.1. Radical Scavenging Mechanisms (e.g., HAT, SETPT, SPLET) The antioxidant activity of phenolic compounds primarily occurs through three mechanisms:

Hydrogen Atom Transfer (HAT): In this one-step process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it.

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism begins with the antioxidant donating an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton.

Sequential Proton-Loss Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SET-PT. The antioxidant first loses a proton to become an anion, which then donates an electron to the free radical.

The dominant mechanism depends on factors like the chemical structure of the antioxidant, the nature of the free radical, and the solvent system. For p nih.govhenolic acids, it is speculated that both HAT and SPLET mechanisms can occur, with SPLET being favored in aqueous systems.

#### nih.gov 7.2.2. Structure-Activity Relationships Governing Antioxidant Efficacy The antioxidant capacity of benzoic acid derivatives is strongly influenced by their molecular structure. Key s nih.govantiox.orgnih.govtructural features that govern efficacy include:

Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are crucial. Generally, a greater number of hydroxyl groups leads to higher antioxidant activity. Their position relative to the carboxyl group is also important, with ortho and para positions often showing the best activity.

antiox.orgresearchgate.netMethoxy Groups: The presence of electron-donating methoxy (-OCH3) groups can also enhance antioxidant activity. Studi nih.goves comparing different substitutions have shown that increasing the number of methoxy groups can lead to a higher capacity to quench radicals.

For nih.govnih.govThis compound, the presence of a methoxy group suggests potential antioxidant activity. The methylthio group's contribution is less characterized in the context of antioxidant structure-activity relationships for benzoic acids, but its electronic properties would invariably influence the radical scavenging potential of the molecule.

Table 2: Structure-Activity Relationship (SAR) for Antioxidant Benzoic Acid Analogs

antiox.organtiox.organtiox.orgresearchgate.netantiox.orgnih.govnih.govantiox.orgresearchgate.netnih.gov
Structural FeatureEffect on Antioxidant ActivityExample
Number of -OH groupsIncreased number generally increases activity.Dihydroxybenzoic acids are more potent than monohydroxybenzoic acids.
Position of -OH groupsOrtho and para positions relative to -COOH often show the best activity.2-hydroxy and 4-hydroxybenzoic acids are effective superoxide radical scavengers.
Methoxy (-OCH3) groupsElectron-donating nature promotes antioxidant activity.p-hydroxydimethoxy derivatives show high activity in kinetic tests.
Blocked -OH groupLeads to very low antioxidant properties.Methylation of the hydroxyl group reduces efficacy compared to compounds with a free hydroxyl.

Biochemical Pathway Modulation Studies (excluding clinical data)

Beyond enzyme inhibition and antioxidant activity, benzoic acid and its derivatives are involved in a variety of biochemical pathways. A closely related analog, 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid), has been studied for its effects on cellular signaling pathways related to allergic inflammatory responses.

Rese nih.govnih.govarch has shown that 2-hydroxy-3-methoxybenzoic acid can suppress mast cell-mediated allergic reactions. It ac nih.govnih.govhieves this by inhibiting the degranulation of mast cells and reducing the expression of pro-inflammatory cytokines like TNF-α and IL-4. The underlying mechanism involves the modulation of the high-affinity IgE receptor (FcεRI) signaling pathway. Specifically, the compound was found to suppress the phosphorylation of key signaling proteins such as Lyn, Syk, and Akt, and inhibit the nuclear translocation of the transcription factor NF-κB.

Whil nih.govnih.gove these findings pertain to a hydroxylated analog, they highlight the potential for benzoic acid derivatives with substitutions at the 2 and 3 positions to modulate complex cell signaling cascades. The specific effects of this compound on these or other biochemical pathways have not yet been reported and remain an area for future investigation.

Influence on Cellular Apoptosis Pathways (Mechanistic Studies)

Apoptosis, or programmed cell death, is a critical process regulated by two primary signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors, leading to the formation of a Death-Inducing Signaling Complex (DISC) and the activation of initiator caspase-8. researchgate.net The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. researchgate.net

Investigations into various benzoic acid derivatives have demonstrated their potential to modulate these pathways. For example, some substituted benzoic acids have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, key regulators in the intrinsic pathway. researchgate.net Mechanistic studies on other analogs, such as certain dihydroxybenzoic acids (DHBA), have shown they can induce apoptosis by activating executioner caspase-3. nih.gov In contrast, dimethoxy benzoic acid (DMBA) did not show the same activity, indicating that the nature of the substituents on the benzoic acid ring is critical for determining its influence on apoptotic machinery. nih.gov Further research on related compounds has implicated the activation of caspase-8, Bax, and the inhibition of anti-apoptotic Bcl-2 as potential mechanisms of action. nih.gov These findings suggest that the benzoic acid scaffold can be chemically modified to target specific nodes within the apoptotic signaling network.

Summary of Apoptotic Mechanisms for Benzoic Acid Analogs
Compound ClassObserved MechanismKey Proteins TargetedReference
Dihydroxybenzoic Acid (DHBA)Induction of apoptosisCaspase-3 nih.gov
Dimethoxy Benzoic Acid (DMBA)No significant apoptotic activity observedN/A nih.gov
2,5-Substituted Benzoic AcidsInhibition of anti-apoptotic proteinsMcl-1, Bfl-1 researchgate.net
Benzimidazole-based Benzoic AcidsInduction of apoptosisCaspase-3, Caspase-8, Bax, Bcl-2 nih.gov

Interactions with Microbial Metabolic Processes (Mechanistic Studies)

Microorganisms possess diverse metabolic pathways for the degradation of aromatic compounds. nih.govyoutube.comnih.govyoutube.com The metabolism of methoxy-substituted benzoic acids has been a subject of specific investigation. While early studies suggested that methoxylated benzoic acids were resistant to oxidation by some phenol-adapted bacteria nih.gov, more recent research has identified specific anaerobic bacteria capable of this bioconversion. For instance, Eubacterium limosum and Acetobacterium woodii have been shown to metabolize 3-methoxybenzoic acid to 3-hydroxybenzoic acid. The mechanism involves the removal of the methyl group rather than the entire methoxy group, a process known as O-demethylation.

The metabolic fate of the methylthio group in microbial systems is less characterized. However, studies in mammalian systems provide insight into its chemical reactivity. The methylthio moiety can be oxidized to a methyl sulfoxide (B87167) and further to a methyl sulfone. These oxidized forms become susceptible to nucleophilic attack and can be displaced by molecules such as glutathione. nih.gov This suggests a potential, though unconfirmed, metabolic pathway in microbes where enzymatic oxidation could precede cleavage of the methylthio group.

Metabolism of 3-Methoxybenzoic Acid by Anaerobic Bacteria
Bacterial SpeciesMetabolic Rate (nmol/min per mg of protein)ProductMechanism
Eubacterium limosum52.43-Hydroxybenzoic acidO-demethylation
Acetobacterium woodii36.73-Hydroxybenzoic acidO-demethylation

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For benzoic acid derivatives, SAR analyses have focused on how different substituents on the aromatic ring and the carboxylic acid moiety itself contribute to molecular recognition and biological effect. nih.govicm.edu.pl

Impact of Methoxy and Methylthio Substituents on Biological Recognition

The substituents on the benzoic acid ring play a defining role in its interaction with biological targets. The position and nature of these groups dictate the molecule's electronic properties, lipophilicity, and steric profile.

The methoxy (-OCH₃) group is an electron-donating group through resonance (+R effect), which increases the electron density on the benzene ring. quora.comquora.com This electronic influence can affect the pKa of the carboxylic acid group, thereby modulating its ionization state at physiological pH and its ability to interact with receptors. Furthermore, the presence of methoxy groups has been directly linked to enhanced biological activity, such as increased antioxidant potential. nih.gov Studies on compounds like 3-chloro-4-methoxybenzoic acid have shown potent interactions with enzymes such as cathepsins B and L, underscoring the methoxy group's importance in biological recognition. mdpi.com

The methylthio (-SCH₃) group contributes differently to the molecule's properties. The sulfur atom in the methylthio group can participate in specific interactions with biological targets. While direct SAR data for the methylthio group on benzoic acid is limited, the importance of sulfhydryl moieties in the DNA-binding domain of some receptors highlights the potential for sulfur-containing functional groups to be critical for biological activity. nih.gov In metabolic contexts, the sulfur can be oxidized, which alters its electronic properties and creates a potential site for subsequent biochemical reactions. nih.gov

Influence of Carboxylic Acid Moiety on Receptor Binding and Cellular Uptake Mechanisms

The carboxylic acid (-COOH) moiety is a privileged substructure in medicinal chemistry and is often a key component of the pharmacophore for benzoic acid derivatives. icm.edu.pl Its ability to act as a hydrogen bond donor and acceptor, as well as to participate in strong electrostatic interactions when deprotonated to a carboxylate (-COO⁻), makes it crucial for receptor binding. unina.itresearchgate.net

The carboxylic acid group also profoundly influences the compound's pharmacokinetic properties, particularly cellular uptake. Because it is typically ionized at physiological pH, it can limit passive diffusion across lipophilic cell membranes. tandfonline.comnih.gov However, cells have evolved specific mechanisms to transport such molecules. The cellular uptake of benzoic acid derivatives can occur through two primary routes:

Passive Diffusion and Ion Trapping : The uncharged, protonated form of the carboxylic acid is more lipid-soluble and can diffuse across the cell membrane. quora.com Once inside the cytoplasm, which has a higher pH than the extracellular environment in some tissues, the molecule deprotonates to its charged carboxylate form. This charged form is less membrane-permeable and becomes effectively trapped within the cell. quora.com

Carrier-Mediated Transport : Specific transporter proteins, such as Monocarboxylic Acid Transporters (MCTs), actively facilitate the uptake of compounds containing a carboxylic acid moiety. nih.gov Studies with various non-steroidal anti-inflammatory drugs (NSAIDs) have demonstrated that their cellular accumulation is dependent on these transport systems. nih.gov

Functional Roles of the Carboxylic Acid Moiety
Property / RoleMechanismSignificanceReference
Receptor BindingForms hydrogen bonds and electrostatic interactions.Acts as a key anchoring point to the biological target. unina.it
Cellular Uptake (Passive)Diffusion of the uncharged (-COOH) form across the membrane.Allows entry into the cell down a concentration gradient. quora.com
Cellular AccumulationIon trapping of the charged (-COO⁻) form inside the cell.Concentrates the compound intracellularly. quora.com
Cellular Uptake (Active)Transport via Monocarboxylic Acid Transporters (MCTs).Provides an efficient, saturable mechanism for cellular entry. nih.gov
SolubilityThe ionized form increases aqueous solubility.Influences formulation and distribution in biological fluids. researchgate.net

Future Research Directions and Emerging Areas for 2 Methoxy 3 Methylthio Benzoic Acid

Exploration of New Synthetic Methodologies and Sustainable Production Routes

The development of novel and sustainable synthetic routes for 2-Methoxy-3-(methylthio)benzoic acid is a primary area for future research. Current synthetic methods may rely on traditional, multi-step processes that can be inefficient and generate significant waste. Future explorations are likely to focus on greener and more efficient alternatives.

Key Research Thrusts:

C-H Activation/Functionalization: Direct C-H activation strategies represent a frontier in organic synthesis. Research could target the late-stage introduction of the methoxy (B1213986) or methylthio groups onto a simpler benzoic acid precursor, thereby reducing the number of synthetic steps and improving atom economy.

Flow Chemistry: Continuous flow synthesis offers advantages over batch processing, including enhanced safety, better process control, and easier scalability. Developing a flow-based synthesis for this compound could lead to a more sustainable and cost-effective production method.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide a highly selective and environmentally benign manufacturing route. Engineering enzymes to perform ortho-methoxy or methylthiolation on a benzoic acid scaffold is a promising long-term goal.

Use of Sustainable Reagents: Investigation into replacing hazardous or expensive reagents with more sustainable alternatives is crucial. This includes exploring greener solvents and methylating/thiolating agents derived from renewable feedstocks.

A comparative table of potential synthetic approaches is outlined below.

MethodologyPotential AdvantagesResearch Challenges
C-H Activation High atom economy, fewer stepsRegioselectivity control, catalyst development
Flow Chemistry Improved safety, scalability, process controlReactor design, optimization of reaction conditions
Biocatalysis High selectivity, mild conditions, sustainabilityEnzyme discovery and engineering, substrate scope
Sustainable Reagents Reduced environmental impact, lower toxicityReagent availability, reaction efficiency

Advanced Mechanistic Studies using in situ and Operando Techniques

A detailed understanding of the reaction mechanisms involving this compound is essential for optimizing its existing applications and discovering new ones. Advanced spectroscopic techniques that monitor reactions in real-time can provide invaluable insights into transient intermediates and reaction kinetics.

In situ and operando techniques allow for the study of chemical processes under actual reaction conditions. For instance, in situ Fourier-transform infrared (FTIR) spectroscopy could be employed to monitor the photocatalytic oxidation of the thioanisole (B89551) moiety, revealing how the electronic properties of the methoxy and carboxylic acid groups influence the reaction pathway. acs.org Such studies can elucidate the role of reactive oxygen species and the formation of intermediates like sulfoxides or sulfones. acs.org Gaining a panoramic view of reaction progressions from start to finish using techniques like in situ synchrotron powder diffraction can help establish clear links between precursor selection and reaction pathways. nih.gov

Future research in this area could include:

Kinetic Analysis: Detailed kinetic studies, potentially using techniques like stopped-flow spectroscopy, can unravel the multi-step processes involved in its reactions. rsc.org

Spectroscopic Interrogation: Using Raman, UV-Vis, and NMR spectroscopy under reaction conditions to identify and characterize short-lived intermediates.

Computational Synergy: Combining experimental in situ data with theoretical calculations to build comprehensive models of reaction energy profiles and transition states.

Computational Design of Novel Derivatives with Tailored Reactivity or Selectivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. scielo.org.za By modifying the core structure of this compound, it is possible to fine-tune its electronic, steric, and pharmacokinetic properties for specific applications.

Density Functional Theory (DFT) calculations can be used to predict how different substituents on the aromatic ring would affect the molecule's reactivity, stability, and interaction with biological targets or materials. researchgate.netacs.org For example, computational studies can guide the design of derivatives with enhanced binding affinity to a specific protein by optimizing intermolecular interactions. nih.gov The introduction of electron-withdrawing or -donating groups can modulate the reactivity of the carboxylic acid and methylthio functional groups. researchgate.net

Potential research directions include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the benzoic acid ring and using computational methods to predict the impact on a desired activity, such as enzyme inhibition or catalytic performance. nih.gov

Designing for Selectivity: Computational modeling can help in designing derivatives that selectively interact with one target over another, which is particularly important in drug discovery. nih.gov

Predicting Physicochemical Properties: Using quantitative structure-property relationship (QSPR) models to predict properties like solubility, lipophilicity, and metabolic stability for newly designed derivatives.

Investigation of Bio-conjugation Strategies for this compound

The presence of a carboxylic acid group makes this compound an ideal candidate for bio-conjugation—the process of linking a molecule to a biomolecule such as a protein, antibody, or nucleic acid. Such conjugates are valuable tools in chemical biology and medicine. biosyn.com

The most common strategy involves the activation of the carboxylic acid to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. cellmosaic.comrsc.org This activated intermediate can then readily react with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond. cellmosaic.comrsc.org

Emerging areas for investigation are:

Linker Chemistry: Designing novel linkers to attach this compound to biomolecules. These linkers can be designed to be cleavable under specific physiological conditions (e.g., in the reductive environment of a cell), allowing for targeted release.

Site-Specific Conjugation: Developing methods for attaching the molecule to a specific site on a biomolecule to ensure homogeneity and preserve the biomolecule's function.

Functional Probes: Conjugating the molecule to fluorescent dyes or biotin (B1667282) to create chemical probes for studying biological processes.

Conjugation ComponentRoleExample Application
This compound Small molecule payload or probeTargeted drug delivery, imaging agent
Linker Connects the small molecule to the biomoleculeCleavable disulfide or non-cleavable alkyl chain
Biomolecule Provides targeting and biological functionAntibody, enzyme, oligonucleotide

Role of this compound in Material Science and Chemical Biology Beyond Current Applications

The unique combination of functional groups in this compound opens up possibilities for its use in advanced materials and as a versatile building block in chemical biology.

In Material Science:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. The methoxy and methylthio groups could then be used to functionalize the pores of the MOF, imparting specific properties like selective gas adsorption or catalytic activity.

Functional Polymers: The molecule could be incorporated as a monomer into polymers. The thioether group, for example, is susceptible to oxidation, which could be used to create responsive materials that change their properties in the presence of oxidizing agents.

Surface Modification: As a benzoic acid derivative, it could form self-assembled monolayers (SAMs) on metal oxide surfaces, potentially acting as an inhibitor for processes like atomic layer deposition (ALD). mdpi.com

In Chemical Biology:

Fragment-Based Drug Discovery: The molecule could serve as a starting fragment for the development of inhibitors for various enzymes or protein-protein interactions. The different functional groups provide multiple points for chemical elaboration to enhance potency and selectivity. nih.gov

Covalent Probes: The thioether moiety could potentially be designed to participate in specific covalent interactions with biological targets, leading to highly potent and selective inhibitors.

Supramolecular Chemistry: Benzoic acid derivatives are known to form ordered structures through intermolecular hydrogen bonding, making them suitable for creating liquid crystals and other supramolecular assemblies. nih.gov

The continued exploration of these future research directions will undoubtedly expand the scientific and technological importance of this compound.

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 2-Methoxy-3-(methylthio)benzoic acid?

Synthesis typically involves multi-step strategies, such as:

  • Substitution Reactions : Methoxy and methylthio groups can be introduced via nucleophilic aromatic substitution or coupling reactions. For example, methoxylation may employ methoxide ions under controlled pH, while methylthio groups might require thiolation agents like methyl disulfide .
  • Carboxylic Acid Formation : Oxidation of benzyl alcohol precursors or hydrolysis of nitrile intermediates using acidic/basic conditions (e.g., H₂SO₄/KMnO₄) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity, as validated by HPLC .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Chromatography : HPLC or LC-MS (e.g., C18 column, acetonitrile/water mobile phase) to assess purity and detect byproducts .
  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methylthio at δ 2.1–2.3 ppm) .
    • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
  • Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (e.g., C: ~50%, S: ~12%) .

Q. What experimental precautions are critical when handling this compound?

  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (refer to SDS for similar benzoic acid derivatives) .
  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation of the methylthio group .
  • Solubility : Optimize solvent choice (e.g., DMSO for biological assays, methanol for synthesis) to avoid precipitation .

Advanced Research Questions

Q. How do electronic effects of methoxy and methylthio substituents influence the acidity and reactivity of this compound?

  • Acidity : The electron-donating methoxy group decreases acidity (pKa ~4.5–5.0) compared to unsubstituted benzoic acid (pKa ~4.2), while the weakly electron-withdrawing methylthio group may counterbalance this effect .
  • Reactivity : Methoxy groups direct electrophilic substitution to the para position, but steric hindrance from methylthio may alter regioselectivity in further functionalization .

Q. What methodologies are effective for studying the biological activity of this compound derivatives?

  • Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using UV-Vis spectroscopy (e.g., monitoring arachidonic acid conversion) .
  • Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., COX-2 active site) based on substituent orientation .
  • Metabolite Profiling : LC-MS/MS to identify metabolites like sulfoxide derivatives formed via hepatic microsomal oxidation .

Q. How can computational tools aid in optimizing the synthesis and application of this compound?

  • Retrosynthesis Planning : AI-driven platforms (e.g., PubChem’s retrosynthesis module) propose feasible routes using databases like Reaxys .
  • DFT Calculations : Predict reaction pathways (e.g., activation energy for methylthio introduction) and electronic properties (HOMO/LUMO gaps) .
  • QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to design derivatives with enhanced efficacy .

Q. What strategies resolve contradictions in reported data on substituted benzoic acid derivatives?

  • Controlled Replication : Standardize reaction conditions (temperature, catalyst loading) to minimize variability .
  • Cross-Validation : Compare NMR/X-ray crystallography data with computational models to confirm structural assignments .
  • Meta-Analysis : Evaluate literature for trends (e.g., substituent positional effects on melting points or solubility) .

Methodological Tables

Q. Table 1: Key Spectroscopic Signatures of this compound

TechniqueKey Peaks/DataReference
1H^1H-NMRδ 3.85 (s, OCH₃), δ 2.15 (s, SCH₃)
13C^{13}C-NMRδ 172.1 (COOH), δ 56.2 (OCH₃), δ 15.3 (SCH₃)
FT-IR1685 cm⁻¹ (C=O), 2550 cm⁻¹ (O-H)

Q. Table 2: Comparative Acidity of Substituted Benzoic Acids

CompoundpKaSubstituent EffectsReference
Benzoic acid4.20Baseline
4-Methoxybenzoic acid4.50Electron-donating (OCH₃)
3-Methylthiobenzoic acid3.90Weak electron-withdrawing (SCH₃)
This compound (predicted)4.30Combined electronic effects-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.